1-methoxy-3-[(4-methoxyphenyl)carbonyl]-1H-indole-5,6-dicarbonitrile
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Overview
Description
1-METHOXY-3-(4-METHOXYBENZOYL)-1H-INDOLE-5,6-DICARBONITRILE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound features a methoxy group, a methoxybenzoyl group, and two cyano groups attached to an indole core, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHOXY-3-(4-METHOXYBENZOYL)-1H-INDOLE-5,6-DICARBONITRILE typically involves multiple steps, starting from readily available precursors. One common approach is the electrophilic aromatic substitution reaction, where the indole core is functionalized with the desired substituents. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-METHOXY-3-(4-METHOXYBENZOYL)-1H-INDOLE-5,6-DICARBONITRILE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano groups can be reduced to primary amines.
Substitution: Electrophilic aromatic substitution can introduce additional substituents on the indole ring
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the cyano groups can produce primary amines .
Scientific Research Applications
1-METHOXY-3-(4-METHOXYBENZOYL)-1H-INDOLE-5,6-DICARBONITRILE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing
Mechanism of Action
The mechanism of action of 1-METHOXY-3-(4-METHOXYBENZOYL)-1H-INDOLE-5,6-DICARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-METHOXY-3-TRIMETHYLSILOXY-1,3-BUTADIENE: Another indole derivative with different substituents.
2-AMINO-1,3,4-OXADIAZOLE DERIVATIVES: Compounds with similar structural features and potential biological activities
Uniqueness
1-METHOXY-3-(4-METHOXYBENZOYL)-1H-INDOLE-5,6-DICARBONITRILE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H13N3O3 |
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Molecular Weight |
331.3 g/mol |
IUPAC Name |
1-methoxy-3-(4-methoxybenzoyl)indole-5,6-dicarbonitrile |
InChI |
InChI=1S/C19H13N3O3/c1-24-15-5-3-12(4-6-15)19(23)17-11-22(25-2)18-8-14(10-21)13(9-20)7-16(17)18/h3-8,11H,1-2H3 |
InChI Key |
FPRPANCCXJNJON-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=C2C=C(C(=C3)C#N)C#N)OC |
Origin of Product |
United States |
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